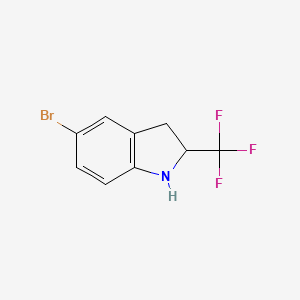

5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3N/c10-6-1-2-7-5(3-6)4-8(14-7)9(11,12)13/h1-3,8,14H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZWUAILGSGIFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=C1C=C(C=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dihydro-1H-indole and bromine.

Bromination: The bromination of 2,3-dihydro-1H-indole is carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the 5-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and trifluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Research Applications

1. Organic Synthesis:

5-Bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Oxidation: Transforming the indole moiety to indole-2,3-diones using oxidizing agents like potassium permanganate.

- Reduction: Converting carbonyl groups to alcohols with reducing agents such as lithium aluminum hydride (LiAlH4).

- Substitution Reactions: The bromine atom can be substituted with various functional groups through nucleophilic substitution reactions.

Table 1: Key Reactions Involving this compound

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Indole-2,3-diones |

| Reduction | Lithium aluminum hydride | Alcohol derivatives |

| Substitution | Organolithium reagents | Various substituted indoles |

Biological Applications

2. Antiviral and Anticancer Properties:

Research has indicated that compounds containing the indole structure exhibit a broad spectrum of biological activities. This compound has been investigated for its potential antiviral and anticancer properties. The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake and interaction with biological targets.

Case Study:

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were evaluated for their cytotoxic effects against various cancer cell lines. The results demonstrated significant activity against breast and lung cancer cells, indicating its potential as a lead compound for drug development .

Pharmaceutical Development

3. Therapeutic Agent Exploration:

The compound is being explored as a potential therapeutic agent due to its ability to interact with specific biological targets. Its structure allows for modifications that can enhance efficacy and selectivity.

Table 2: Potential Therapeutic Applications of this compound

| Application Area | Description |

|---|---|

| Antiviral | Investigated for activity against viral infections |

| Anticancer | Evaluated for cytotoxicity in cancer cell lines |

| Antimicrobial | Studied for effectiveness against bacterial pathogens |

Industrial Applications

4. Material Science:

In addition to its biological applications, this compound is also utilized in the development of advanced materials. Its unique chemical properties contribute to high thermal stability and resistance to chemical degradation, making it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of 5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers: Bromine Substitution Patterns

- 6-Bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole (CAS: 1391119-36-0):

- Structural Difference : Bromine at the 6-position instead of 3.

- Impact : Positional isomerism alters electronic distribution and steric interactions. The 6-bromo derivative may exhibit distinct reactivity in electrophilic substitution or metal-catalyzed coupling reactions due to proximity to the -CF₃ group.

- Synthetic Relevance : Both isomers serve as intermediates for drug discovery but differ in downstream applications due to regioselectivity .

Functional Group Variations on the Indole Core

Triazole-Substituted Indoles

- 5-Bromo-3-(triazolylethyl)-1H-indoles (e.g., compounds 9a , 9c , 9d ):

- Structural Features : A 1,2,3-triazole moiety attached via an ethyl linker at the 3-position (e.g., 9c: 5-bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole).

- Synthesis : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixtures .

- Biological Activity : These compounds exhibit antioxidant properties, with 9c showing enhanced activity due to electron-donating methoxy groups on the triazole-phenyl ring .

- Contrast : Unlike the target compound, triazole-substituted indoles prioritize hydrogen-bonding interactions for biological activity, whereas the -CF₃ group in the target compound enhances hydrophobicity .

Aryl-Substituted Indoles

- 5-Bromo-2,3-diphenyl-1H-indole (CAS: 15936-81-9): Structural Features: Phenyl groups at the 2- and 3-positions instead of -CF₃ and hydrogen.

Substituent Electronic Effects

- Trifluoromethyl vs. Methoxy/Fluoro Groups :

- 5-Bromo-3-fluoro-2-(2-methoxyphenyl)-1H-indole (CAS: 912971-36-9):

- 5-Bromo-2-(trifluoromethoxy)phenylboronic acid (CAS: 1072951-56-4):

Physicochemical and Spectroscopic Comparisons

Table 1: Key Data for Selected Indole Derivatives

Biologische Aktivität

5-Bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article synthesizes available research findings, case studies, and comparative analyses to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 292.08 g/mol. The presence of the bromine atom and the trifluoromethyl group enhances its lipophilicity and biological activity, making it a valuable candidate for various therapeutic applications.

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that indole derivatives, including this compound, exhibit substantial antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 32 |

2. Antiviral Activity

The compound has also been evaluated for its antiviral properties. Studies indicate that it can inhibit various RNA and DNA viruses, showcasing a broad spectrum of antiviral activity .

3. Anticancer Properties

The anticancer potential of this compound has been investigated in several cancer cell lines. Notably, it exhibited significant antiproliferative effects against cervical (HeLa), breast (MCF-7), lung (H460), and liver (HepG2) carcinoma cells.

Table 2: Anticancer Activity of this compound

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance binding affinity to enzymes and receptors involved in various biochemical pathways. For example, docking studies have indicated that the compound may inhibit vascular endothelial growth factor receptor (VEGFR) signaling pathways, which are crucial for tumor angiogenesis .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical settings:

- Anticancer Study : A study involving multiple cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The most pronounced effects were observed in HepG2 cells, where the IC50 was determined to be as low as 8 μM .

- Antimicrobial Study : A series of experiments confirmed its effectiveness against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by these pathogens .

Q & A

Q. What are effective synthetic routes for 5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, 5-bromo-indole derivatives can be synthesized using CuI catalysts in PEG-400:DMF solvent systems, followed by 12-hour reactions and purification via flash column chromatography . Key optimizations include:

- Catalyst loading : Adjust CuI concentrations (0.1–1.0 equiv.) to balance reactivity and side reactions.

- Solvent selection : Polar aprotic solvents like DMF enhance solubility of halogenated intermediates.

- Workup : Use aqueous extraction (water/ethyl acetate) to remove unreacted starting materials.

Typical yields range from 20–30%, with improvements achievable by optimizing reaction time and temperature gradients .

Q. How can the structure of this compound be confirmed post-synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : Analyze , , and NMR signals to verify substituent positions. For example, characteristic shifts include ppm (aromatic protons) and ppm (, CF) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H] at m/z 385.0461) with <2 ppm mass accuracy .

- Chromatography : Use HPLC (≥95% purity thresholds) to assess purity post-purification .

Advanced Research Questions

Q. How can researchers address low yields in multi-step syntheses of halogenated indoles?

Methodological Answer: Low yields (e.g., 25% in ) often arise from steric hindrance or electron-withdrawing effects of Br/CF. Mitigation strategies include:

- Intermediate trapping : Use protecting groups (e.g., Boc for NH) to stabilize reactive sites during functionalization.

- Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 hours to 1–2 hours) to minimize decomposition .

- Catalyst screening : Test Pd/Cu bimetallic systems for improved cross-coupling efficiency .

Q. What strategies enhance regioselectivity during functionalization of the indole core?

Methodological Answer: Regioselectivity is influenced by directing groups and electronic effects:

- Electrophilic substitution : CF groups act as meta-directors, favoring bromination at the 5-position .

- Transition-metal mediation : Use Pd(0) catalysts for Suzuki-Miyaura coupling at the 2-position, leveraging steric control from the dihydro ring .

- Computational modeling : Pre-screen reaction pathways using DFT to predict favorable substitution sites (e.g., Fukui indices for electrophilic attack) .

Q. How can crystallographic refinement tools (e.g., SHELXL, OLEX2) resolve structural ambiguities in halogenated indoles?

Methodological Answer: For X-ray crystallography:

- Data collection : Use high-resolution (<1.0 Å) datasets to resolve heavy atoms (Br, F).

- SHELXL refinement : Apply TWIN/BASF commands for handling twinned crystals common in CF-containing compounds .

- OLEX2 visualization : Generate electron density maps to validate dihydro ring conformation and substituent orientation .

Q. How can researchers design bioactivity assays for this compound derivatives?

Methodological Answer: Leverage structural analogs (e.g., USP25/28 inhibitors in ) for guidance:

- Target selection : Prioritize enzymes with hydrophobic active sites (e.g., kinases, deubiquitinases) compatible with Br/CF motifs.

- Assay conditions : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (K) in PBS buffer (pH 7.4, 25°C).

- SAR studies : Systematically modify the dihydro ring and substituents to correlate structure with inhibitory potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.